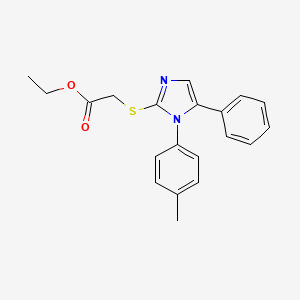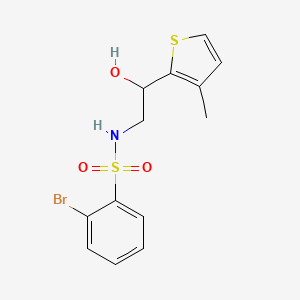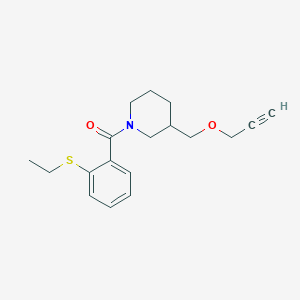
ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound that features an imidazole ring substituted with phenyl and p-tolyl groups, and an ethyl thioacetate moiety
Mechanism of Action
Target of Action
Compounds with an imidazole ring, like “ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate”, are often involved in various biological activities . They can interact with different enzymes and receptors in the body, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with an imidazole ring can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Imidazole compounds can be involved in a wide range of biochemical pathways, from signal transduction to metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the phenyl and p-tolyl groups. The final step involves the thioesterification to introduce the ethyl thioacetate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of industrial reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate: This compound has similar structural features but with different substituents.
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: Another compound with a thiazole ring and ethyl ester moiety.
Uniqueness
Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-7-5-4-6-8-16)22(20)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWZJDLIZBGYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2586646.png)
![3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2586647.png)


![2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide](/img/structure/B2586651.png)
![4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2586652.png)
![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)

![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2586655.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane](/img/structure/B2586657.png)
![6-Chloro-2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2586658.png)
![(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2586660.png)
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2586663.png)
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2586665.png)
